

Application Notes and Protocols for AS-601811

Cell-Based Assays

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Compound of Interest

Compound Name: AS-601811

Cat. No.: B1665180

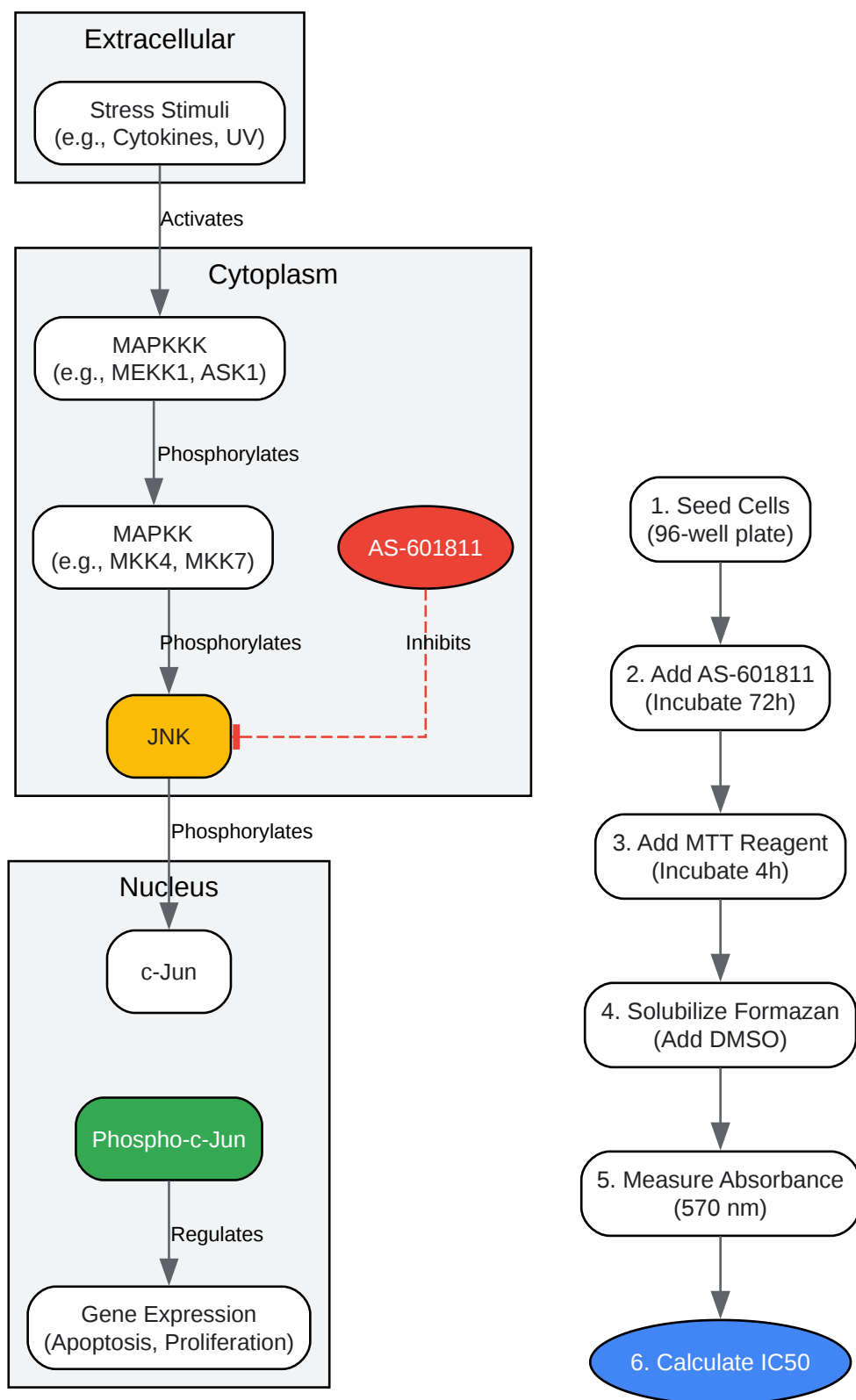
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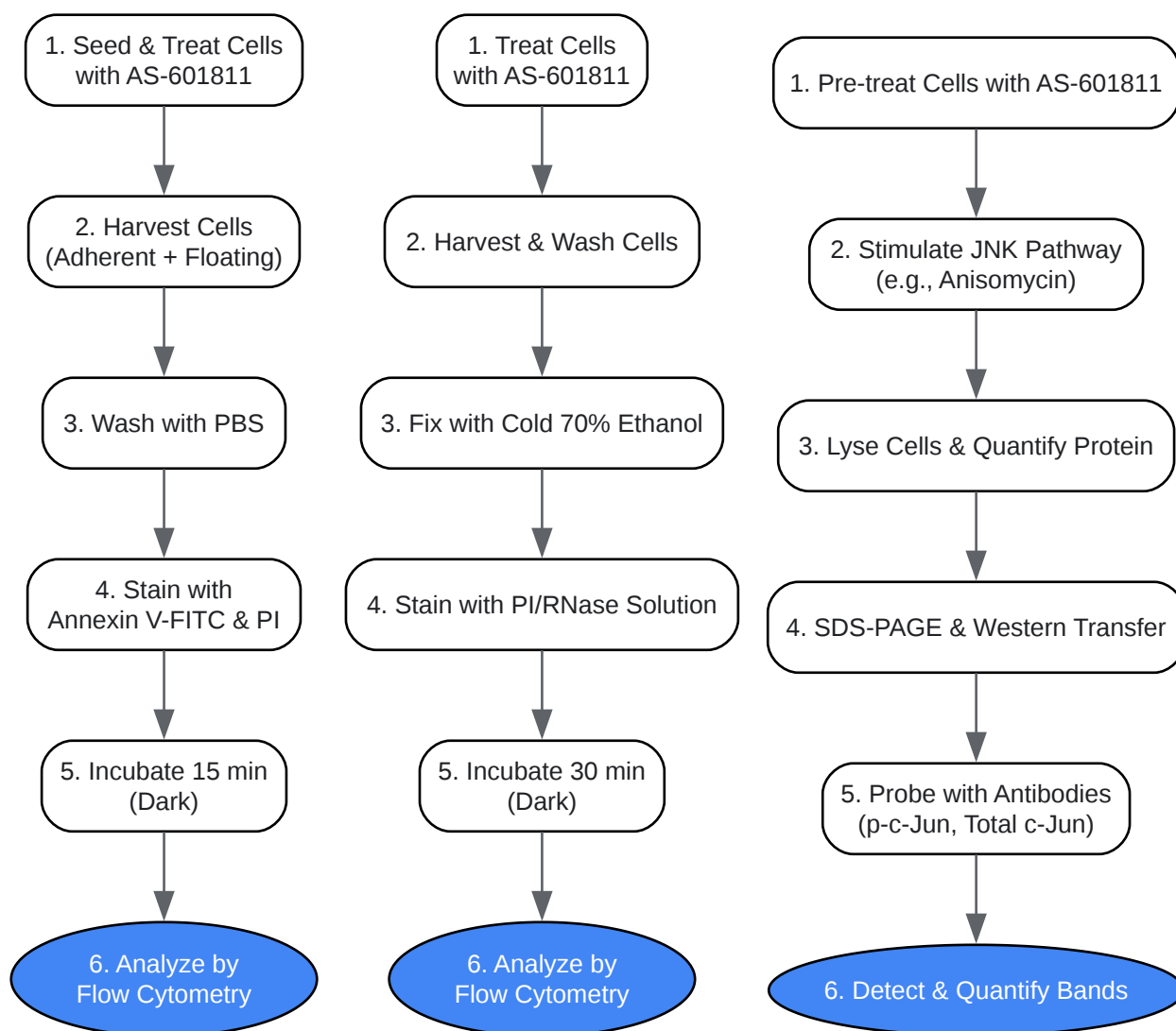
Introduction

AS-601811 (also known as AS602801) is a potent and selective inhibitor of c-Jun N-terminal kinases (JNK), a family of serine/threonine protein kinases belonging to the mitogen-activated protein kinase (MAPK) group. JNKs are key regulators of various cellular processes, including proliferation, apoptosis, differentiation, and inflammation.^[1] Dysregulation of the JNK signaling pathway has been implicated in numerous diseases, such as cancer and inflammatory conditions like endometriosis.^[1] Consequently, **AS-601811** serves as a valuable pharmacological tool for investigating JNK-dependent signal transduction and as a potential therapeutic agent. These application notes provide detailed protocols for utilizing **AS-601811** in various cell-based assays to assess its biological activity.

Mechanism of Action: JNK Signaling Pathway

The JNK pathway is activated by a range of extracellular stimuli, including cytokines and environmental stress. This activation triggers a kinase cascade that culminates in the phosphorylation of JNK. Activated JNK then phosphorylates several downstream targets, most notably the transcription factor c-Jun. Phosphorylation of c-Jun enhances its transcriptional activity, leading to the regulation of genes involved in cell survival, proliferation, and apoptosis. **AS-601811** exerts its effect by inhibiting the kinase activity of JNK, thereby preventing the phosphorylation of c-Jun and modulating downstream cellular responses.^{[1][2]}





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References

- 1. The novel JNK inhibitor AS602801 inhibits cancer stem cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]

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